molecular formula C16H22O2 B8236339 (+/-)-trans-GK563

(+/-)-trans-GK563

Cat. No.: B8236339
M. Wt: 246.34 g/mol
InChI Key: IAYKBJFWLAKGMR-GJZGRUSLSA-N
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Description

(+/-)-trans-GK563 is a chiral compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its trans configuration, which refers to the specific spatial arrangement of its atoms. The compound’s chirality, indicated by the (+/-) notation, means it exists as two enantiomers that are mirror images of each other. These enantiomers can have different biological activities and properties, making this compound a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-GK563 typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable starting material with a reagent to form an intermediate compound. This reaction often requires specific conditions such as controlled temperature and pH.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to separate the enantiomers. This can be achieved using chiral chromatography or crystallization techniques.

    Final Transformation: The resolved enantiomers undergo further chemical transformations to yield the final product, this compound. This step may involve reactions such as hydrogenation, oxidation, or substitution, depending on the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Bulk Synthesis: Large-scale synthesis of the intermediate compound using automated reactors and precise control of reaction parameters.

    Chiral Resolution at Scale: Industrial chiral resolution techniques, such as simulated moving bed chromatography, are employed to efficiently separate the enantiomers.

    Purification and Quality Control: The final product is purified using techniques like recrystallization and subjected to rigorous quality control to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-GK563 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, such as catalytic hydrogenation, can convert this compound into reduced forms with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(+/-)-trans-GK563 has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving chiral-specific drug action.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which (+/-)-trans-GK563 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chirality plays a crucial role in its binding affinity and activity. The pathways involved often include:

    Enzyme Inhibition: this compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: The compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

(+/-)-trans-GK563 can be compared with other similar chiral compounds to highlight its uniqueness. Some similar compounds include:

    (+/-)-trans-GK562: A closely related compound with slight structural differences, leading to different biological activities.

    (+/-)-cis-GK563: The cis isomer of GK563, which has different spatial arrangement and properties.

    (+/-)-trans-GK564: Another analog with variations in functional groups, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific trans configuration and the resulting stereochemical properties, which influence its interactions and applications in various fields.

Properties

IUPAC Name

(3S,4S)-3-(4-phenylbutyl)-4-propyloxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-2-8-15-14(16(17)18-15)12-7-6-11-13-9-4-3-5-10-13/h3-5,9-10,14-15H,2,6-8,11-12H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYKBJFWLAKGMR-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(C(=O)O1)CCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1[C@@H](C(=O)O1)CCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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